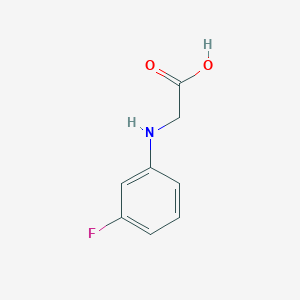

2-(3-Fluorophenylamino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluorophenylamino)acetic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of phenylacetic acid, where the phenyl group is substituted with a fluorine atom at the third position and an amino group at the second position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenylamino)acetic acid typically involves the reaction of 3-fluoroan

Activité Biologique

2-(3-Fluorophenylamino)acetic acid, also known by its CAS number 5319-43-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C8H8FNO2

- Molecular Weight : 171.15 g/mol

- Structure : Chemical Structure

This compound exhibits significant interactions with various biological targets, influencing enzyme activities and cellular processes. It is particularly noted for its modulation of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Interaction with Enzymes

Research indicates that this compound can act as either an inhibitor or activator of cytochrome P450 enzymes, depending on the specific isoform and context. This duality suggests potential applications in pharmacology, particularly in drug design and development.

The biological activity of this compound primarily involves:

- Binding Affinity : The presence of the fluorine atom enhances its binding affinity to various receptors and enzymes.

- Modulation of Signaling Pathways : It influences key signaling pathways related to cell growth, apoptosis, and inflammation.

Case Studies

- Antitumor Activity : A study investigated the compound's effect on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

| Biological Activity | Model/System | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | Cancer Cell Lines | 10 - 50 | Induced apoptosis |

| Anti-inflammatory | Mouse Model | 5 - 20 | Reduced cytokines |

| Enzyme Modulation | Cytochrome P450 | Variable | Inhibition/Activation |

Temporal and Dosage Effects

The effects of this compound are dose-dependent:

- Low Doses : Minimal toxicity observed; modulation of biochemical pathways without significant adverse effects.

- High Doses : Increased cytotoxicity and potential for adverse effects on normal cells.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450-mediated oxidation, leading to various metabolites that may possess distinct biological activities. These metabolic processes are crucial for understanding the pharmacokinetics and therapeutic potential of the compound.

Propriétés

IUPAC Name |

2-(3-fluoroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUADOXKIIFHTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312186 |

Source

|

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-43-7 |

Source

|

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.